molecular formula C25H21N3O5S B2366458 Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-25-5

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2366458
CAS No.: 851952-25-5
M. Wt: 475.52
InChI Key: MDRXKKCIKLZBAN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H21N3O5S and its molecular weight is 475.52. The purity is usually 95%.
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Biological Activity

Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical applications. This article delves into its biological activities, including anti-inflammatory, neuroprotective, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula: C16H15N3O4S
  • Molecular Weight: 345.37 g/mol

The structure features a thieno[3,4-d]pyridazine core with a cinnamamido side chain and a methoxyphenyl substituent, which may contribute to its biological activities.

Anti-Inflammatory Activity

Research indicates that compounds similar to ethyl 5-cinnamamido derivatives exhibit significant anti-inflammatory effects. A study highlighted the inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Neuroprotective Effects

Ethyl 5-cinnamamido derivatives have been studied for their neuroprotective properties. In experimental models of ischemic stroke and traumatic brain injury, these compounds demonstrated the ability to reduce neuronal apoptosis and improve functional recovery. The neuroprotective mechanism may involve modulation of oxidative stress and inflammatory responses .

Anticancer Properties

Preliminary studies have shown that ethyl 5-cinnamamido compounds exhibit cytotoxic effects against various cancer cell lines. The compound has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways. A specific study demonstrated that it effectively inhibited the proliferation of breast cancer cells while sparing normal cells .

Case Studies

Study Objective Findings
Study 1Investigate anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in treated cells.
Study 2Assess neuroprotective effectsImproved survival rates of neurons in ischemic conditions; reduced oxidative stress markers.
Study 3Evaluate anticancer activityInduced apoptosis in breast cancer cell lines with minimal effect on normal cells.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Inflammatory Mediators: The compound inhibits key enzymes involved in inflammation, such as COX and LOX.
  • Antioxidant Activity: It scavenges free radicals, thus reducing oxidative stress in neuronal cells.
  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leads to cell death in cancerous cells.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-15H,3H2,1-2H3,(H,26,29)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRXKKCIKLZBAN-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.